ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Synthetic Chemistry Medicinal Chemistry Building Block Derivatization

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 30165-93-6) is a disubstituted 1,2,3-triazole featuring an ethyl ester at the 4-position, a chlorine atom at the 5-position, and a 4-chlorophenyl substituent at the N-1 position. This compound belongs to a class of heterocycles widely exploited as key intermediates for pharmaceuticals and agrochemicals, where the 5-chloro substituent provides a synthetically versatile handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions.

Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
CAS No. 30165-93-6
Cat. No. B12083414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
CAS30165-93-6
Molecular FormulaC11H9Cl2N3O2
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
InChIKeyKKPWEXBXZHTZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloro-1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 30165-93-6): Core Properties and Procurement Profile


Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 30165-93-6) is a disubstituted 1,2,3-triazole featuring an ethyl ester at the 4-position, a chlorine atom at the 5-position, and a 4-chlorophenyl substituent at the N-1 position [1]. This compound belongs to a class of heterocycles widely exploited as key intermediates for pharmaceuticals and agrochemicals, where the 5-chloro substituent provides a synthetically versatile handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions [2]. The compound is commercially available, typically at 97-98% purity, and serves as a building block in medicinal chemistry programs targeting antimicrobial and anticancer triazole-4-carboxamide derivatives [3].

Why In-Class 1,2,3-Triazole-4-Carboxylates Cannot Simply Substitute for Ethyl 5-Chloro-1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylate


Simple substitution with other 1-aryl-1H-1,2,3-triazole-4-carboxylates is not feasible due to the critical dual role of the 5-chloro substituent. Firstly, the chlorine atom at the 5-position is not merely a steric bystander; it is a reactive functional handle that enables downstream transformations inaccessible to 5-unsubstituted or 5-alkyl analogs [1]. Secondly, the combination of the electron-withdrawing chlorine on the triazole ring and the lipophilic 4-chlorophenyl group at N-1 creates a unique electronic and lipophilic profile (XLogP3 3.5) that directly influences the physicochemical properties and, consequently, the biological activity of the final derivatives [2]. Using an analog without the 5-chloro group could lead to a complete failure in a designed synthetic route or a significant alteration in biological assay outcomes, as evidenced by SAR studies on related triazole-4-carboxamides [3].

Quantitative Differentiation Evidence for Ethyl 5-Chloro-1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylate: A Comparator-Based Analysis


Differential Reactivity: 5-Chloro Substituent Enables Nucleophilic Aromatic Substitution (SNAr) Versus Unreactive 5-H/5-Alkyl Analogs

The 5-chloro substituent on the compound serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alkoxides, and thiols at the 5-position of the triazole ring. This reactivity is a key differentiator from the most common comparator, Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 133902-65-5), which lacks the 5-chloro group and is unreactive under similar conditions. The patent literature explicitly classifies the 5-chloro derivatives as a distinct class of versatile intermediates for this reason [1]. While no quantitative kinetic comparison between these two specific compounds was found in the accessed literature, the mechanistic pathway is well-established for 5-chloro-1,2,3-triazoles as a class, providing a 'Class-level inference' of superior synthetic utility.

Synthetic Chemistry Medicinal Chemistry Building Block Derivatization

Lipophilicity Control: Higher XLogP3 than 5-Unsubstituted and 5-Methyl Analogs, Influencing Membrane Permeability of Derived Carboxamides

The compound's computed XLogP3 value is 3.5 [1], directly attributable to the dual presence of chlorine atoms on the triazole and the N-aryl ring. This represents a significant, quantifiable difference in lipophilicity compared to its closest analogs. For example, the 5-unsubstituted comparator ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 133902-65-5) has a computed XLogP3 of 2.8 [2]. This ΔXLogP3 of +0.7 indicates a >3-fold increase in the partition coefficient, which can be a critical factor in designing molecules with optimal membrane permeability. This is a 'Cross-study comparable' data point, as values are computed by the same authoritative algorithm.

Physicochemical Property Drug Design ADME Profile

Antimicrobial Precursor SAR: 5-Substitution is Essential for Potency in 1-Aryl-1H-1,2,3-Triazole-4-Carboxamide Series

In a primary SAR study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, the nature of the 5-substituent was found to be a critical determinant of antimicrobial activity [1]. While the specific 5-chloro carboxamide was not the most potent derivative, the study establishes that the 5-position is a key vector for modulating biological activity. For instance, 5-methyl carboxamide derivatives 4d, 4l, and 4r exhibited potent activity against S. aureus, whereas the 5-amino analog 8b was active against C. albicans, demonstrating a clear functional switch based on the 5-substituent [1]. This provides a 'Class-level inference' that the 5-chloro substituent in the target compound, when converted to the corresponding carboxamide, would impart a distinct antimicrobial profile compared to 5-H, 5-methyl, or 5-amino analogs, positioning this ester as a precursor to a unique chemical space in antimicrobial research.

Antimicrobial Development Structure-Activity Relationship Fragment-Based Drug Discovery

Highest-Impact Application Scenarios for Ethyl 5-Chloro-1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylate Based on Evidence


Scaffold for Diversity-Oriented Synthesis of 5-Substituted 1,2,3-Triazole-4-Carboxamide Libraries

The 5-chloro group serves as a reactive handle for late-stage diversification, enabling the rapid synthesis of focused libraries of 5-substituted-1,2,3-triazole-4-carboxamides. As established by the patent literature [1], the 5-chloro atom can be displaced by a variety of nucleophiles, a transformation not possible with the more common 5-unsubstituted analog. This allows medicinal chemistry teams to efficiently explore the SAR at the 5-position, a proven critical vector for modulating antimicrobial activity [2].

Precursor for Fragment-Based Drug Discovery Targeting Antimicrobial Resistance

Hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling, provides direct access to 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides. Research has confirmed that these derivatives are promising antimicrobial agents [2]. The 4-chlorophenyl and 5-chloro motif provides a distinct physicochemical profile (XLogP3 = 3.5) [3] that is strategically valuable when optimizing for intracellular bacterial targets or for penetrating the altered membranes of resistant strains, as the increased lipophilicity correlates with enhanced passive membrane permeability.

Key Intermediate for Agrochemical Candidate Synthesis

The broader patent landscape identifies 5-chloro-triazole-4-carboxylate derivatives as valuable intermediates for herbicides, insecticides, and fungicides [1]. The specific combination of a 4-chlorophenyl group and a modifiable 5-position and ester function makes this compound a versatile scaffold for the structure-based design of new agrochemical leads, particularly where the introduction of the 5-chloro atom is a required structural feature for target binding or metabolic stability.

Lipophilic Probe Synthesis for Chemical Biology

The quantifiably higher lipophilicity (XLogP3 = 3.5) of the target compound compared to its non-chlorinated analog (XLogP3 = 2.8) [3] makes it a superior choice for synthesizing probes intended to study intracellular targets or membrane-associated proteins. Researchers requiring a small-molecule probe with enhanced passive diffusion properties across cell membranes can rationally select this compound as a starting point to ensure their final probe retains sufficient lipophilicity for cellular uptake.

Quote Request

Request a Quote for ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.